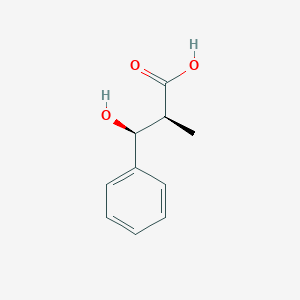

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid

Description

Significance of β-Hydroxy Carboxylic Acid Scaffolds in Advanced Organic Chemistry

The β-hydroxy carboxylic acid motif is a privileged structural scaffold in organic chemistry, frequently appearing in a vast array of biologically active molecules. These compounds are not merely synthetic curiosities; they are integral components of many natural products, including antibiotics and enzyme inhibitors. Their value stems from the presence of two highly versatile functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This bifunctionality allows for a wide range of chemical modifications, making them ideal starting points for the synthesis of more complex targets.

The strategic alteration of these molecular frameworks, while preserving their core structure, is a powerful technique in synthetic chemistry. The carboxylic acid group, in particular, is a fundamental building block, and its presence in a molecule can significantly influence properties such as water solubility and the ability to interact with biological targets. The β-hydroxy acid framework provides a robust and adaptable platform for creating diverse and intricate molecular designs.

The Role of Stereochemistry in the Synthesis of Complex Molecules

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern organic chemistry. researchgate.net The spatial orientation of atoms can have a profound impact on a molecule's physical, chemical, and, most critically, biological properties. nih.govbeilstein-journals.org Molecules that are mirror images of each other but are not superimposable are known as enantiomers. Often, one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. researchgate.netbeilstein-journals.org The thalidomide tragedy of the 1950s and 1960s serves as a stark historical example, where one enantiomer was effective against morning sickness while the other was teratogenic. researchgate.net

Consequently, the ability to selectively synthesize a specific stereoisomer—a process known as stereoselective synthesis—is of paramount importance, particularly in pharmaceutical development. nih.gov Achieving this level of control is a significant challenge that drives much of the innovation in synthetic organic chemistry. Chemists employ various strategies, including the use of chiral catalysts and auxiliaries, to guide reactions toward the formation of a single, desired stereoisomer. nih.govacs.org This precise control over the three-dimensional structure is essential for creating safe and effective medicines and for synthesizing complex natural products with multiple chiral centers. nih.gov

Overview of (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic Acid within Chiral Pool and Synthetic Strategies

This compound is a chiral building block characterized by a specific three-dimensional arrangement known as syn stereochemistry, where the substituents on the two adjacent stereocenters (C2 and C3) are on the same side of the carbon backbone.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 76549-02-5 |

The synthesis of such specific stereoisomers is a central goal of asymmetric synthesis. Two powerful and widely used methods for establishing the syn relationship found in this molecule are the asymmetric aldol (B89426) reaction and the Reformatsky reaction.

Asymmetric Aldol Reaction: This is one of the most reliable methods for forming carbon-carbon bonds while controlling stereochemistry. By using chiral auxiliaries—molecules that are temporarily attached to one of the reactants—chemists can direct the approach of the reacting partners to favor the formation of the syn aldol product. nih.gov Evans' oxazolidinone auxiliaries, for example, are well-established for their high degree of stereocontrol in producing syn-aldol adducts, which can then be converted into the desired β-hydroxy acid. nih.gov

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent (a Reformatsky enolate), typically formed from an α-halo ester and zinc metal, to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org While traditionally known for lower stereoselectivity compared to modern aldol reactions, significant advancements have been made. beilstein-journals.org The use of chiral ligands or chiral substrates can induce high levels of diastereoselectivity, providing a viable route to β-hydroxy esters, which are direct precursors to the target acids. beilstein-journals.orgorganic-chemistry.org

Another key strategy in asymmetric synthesis is the use of the chiral pool . This approach utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. mdpi.comwikipedia.orgstudysmarter.co.uk For a molecule like this compound, a logical precursor from the chiral pool would be the amino acid L-phenylalanine, which possesses a related structure and inherent chirality. tandfonline.com Synthetic routes have been developed to convert amino acids into α-hydroxy acids through processes like diazotization, which can proceed with retention of the original stereochemistry. google.com This strategy leverages nature's own stereochemical precision to build complex chiral molecules efficiently.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13)/t7-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWISPMMVFLKFMW-CBAPKCEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Absolute Configuration Assignment for 2s,3s 3 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Importance of Diastereomeric and Enantiomeric Purity in Synthetic Applications

In the realm of organic synthesis, particularly for applications in pharmaceuticals and materials science, achieving high levels of diastereomeric and enantiomeric purity is paramount. Enantiomers are pairs of molecules that are mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.com These subtle differences in spatial arrangement can lead to significant variations in biological activity. nih.gov

The production of enantiopure drugs is of utmost importance to the pharmaceutical industry as pairs of enantiomers can exhibit different pharmacological activities. nih.govrsc.org For a molecule like (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid with two chiral centers, there are four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are enantiomers of each other, as are the (2S,3R) and (2R,3S) isomers. The relationship between the (2S,3S) isomer and the (2S,3R) or (2R,3S) isomers is diastereomeric.

The separation of enantiomers can be challenging due to their identical physical properties in an achiral environment. wikipedia.org In contrast, diastereomers have different physical properties, such as melting points and solubilities, which often allows for their separation by techniques like chromatography. intactone.com The synthesis of chiral α- or β-hydroxy acids often results in diastereoisomeric mixtures that can be separated by silica (B1680970) gel chromatography. rsc.org

The importance of stereochemical purity is highlighted in the synthesis of various biologically active molecules. For instance, the stereochemistry of hydroxy fatty acids is crucial for their biological functions, such as influencing glucose uptake and immune responses. nih.gov Therefore, synthetic strategies must be designed to control the stereochemical outcome, yielding the desired stereoisomer in high purity.

Table 1: Stereoisomers of 3-Hydroxy-2-methyl-3-phenylpropanoic Acid

| Configuration | Relationship to (2S,3S) |

|---|---|

| (2R,3R) | Enantiomer |

| (2S,3R) | Diastereomer |

| (2R,3S) | Diastereomer |

Methodologies for Stereochemical Elucidation of Related Chiral Compounds

Determining the absolute configuration of chiral molecules is a fundamental task in stereochemistry. researchgate.net Several powerful techniques are employed to elucidate the three-dimensional structure of chiral compounds.

X-ray Crystallography: This is a direct and powerful method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.orgpurechemistry.org By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of atoms can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a primary method for determining absolute configuration on its own, it is an invaluable tool for determining the relative stereochemistry between chiral centers within a molecule. researchgate.net For diastereomers, differences in the chemical shifts and coupling constants of protons can provide detailed information about their relative spatial arrangement. libretexts.org Chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments that allow for the differentiation of enantiomers by NMR. libretexts.org

Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD), circular dichroism (CD), and vibrational circular dichroism (VCD) are non-destructive spectroscopic methods that measure the differential interaction of chiral molecules with polarized light. researchgate.net By comparing the experimental spectra with those of known compounds or with quantum chemical calculations, the absolute configuration can often be assigned. purechemistry.org

Chemical Correlation: This method involves chemically converting a molecule of unknown stereochemistry to a compound whose absolute configuration is already established, without affecting the chiral center .

The table below summarizes some of the key methodologies used for stereochemical elucidation.

Table 2: Methodologies for Stereochemical Elucidation

| Method | Principle | Application |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Direct determination of absolute configuration. purechemistry.org |

| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field | Determination of relative stereochemistry; can be used for absolute configuration with chiral auxiliaries. researchgate.netlibretexts.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of absolute configuration by comparing spectra to known standards or calculations. purechemistry.org |

| Chemical Correlation | Conversion to a compound of known stereochemistry | Indirect determination of absolute configuration. |

Confirmation of (2S,3S) Configuration: Advanced Research Perspectives

The unambiguous assignment of the (2S,3S) absolute configuration for 3-Hydroxy-2-methyl-3-phenylpropanoic acid relies on the application of the sophisticated analytical techniques described above. While specific research articles detailing the original assignment for this exact molecule are not readily found in general searches, the principles for its confirmation can be inferred from studies on analogous compounds.

For structurally similar β-hydroxy acids, a combination of methods is often employed to provide unequivocal proof of stereochemistry. For example, the synthesis of a chiral compound starting from a precursor of known absolute configuration, such as L-phenylalanine, can provide a strong indication of the product's stereochemistry, assuming the reaction mechanisms and their stereochemical outcomes are well-understood. researchgate.net

Advanced NMR techniques, such as the Mosher's ester analysis, are frequently used to determine the absolute configuration of hydroxyl-bearing stereocenters. nih.gov This method involves forming diastereomeric esters with a chiral reagent (Mosher's acid) and analyzing the differences in the ¹H NMR chemical shifts of the resulting esters.

Furthermore, modern computational chemistry allows for the theoretical calculation of chiroptical properties, such as CD spectra. researchgate.net By comparing the calculated spectrum for the (2S,3S) configuration with the experimentally measured spectrum, a confident assignment of the absolute stereochemistry can be made.

In the context of a synthetic preparation, the stereochemical outcome is often dictated by the choice of chiral catalysts or reagents. The development of asymmetric synthesis methods is crucial for producing enantiomerically and diastereomerically pure compounds. nih.gov The characterization of the product would then involve a suite of analytical techniques to confirm that the desired (2S,3S) isomer has been produced with high fidelity.

Asymmetric Synthetic Methodologies for 2s,3s 3 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Enantioselective Catalytic Approaches

Enantioselective catalysis utilizes chiral catalysts to favor the formation of one enantiomer over the other. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of the desired stereoisomer.

Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. In the synthesis of β-hydroxy acids like (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid, chiral phosphine (B1218219) ligands are commonly employed in metal-catalyzed reactions. For instance, P-chiral phosphine ligands with bulky electron-donating groups can enhance both the activity and enantioselectivity of metal catalysts.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion (%) |

| Ni(OAc)₂·4H₂O / (R,R)-QuinoxP* | 2-Phenylacrylic acid | (S)-2-Phenylpropanoic acid | 76% | 70% |

This table presents data for a related α-substituted propionic acid, illustrating the effectiveness of chiral ligand-controlled reactions in achieving enantioselectivity. The principles are applicable to the synthesis of the target compound.

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral olefins or ketones. In the context of synthesizing this compound, this would typically involve the hydrogenation of a corresponding α,β-unsaturated acid or ester. Nickel-catalyzed asymmetric hydrogenation has emerged as a promising method for the preparation of α-substituted propionic acids. nih.gov The choice of chiral ligand is critical in these reactions to achieve high enantioselectivity. nih.gov Deuterium-labeling experiments have provided insights into the reaction mechanism, suggesting that the two hydrogen atoms added across the double bond originate from different sources, namely H₂ and the protic solvent. nih.gov

| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) |

| Ni(OAc)₂·4H₂O | (S,S)-BenzP* | 2-Phenylacrylic acid | (S)-2-Phenylpropanoic acid | 96% |

This table demonstrates the high enantioselectivity achievable in the asymmetric hydrogenation of a model substrate, which is a key step in the synthesis of chiral carboxylic acids.

Enantioselective aldol (B89426) additions are a cornerstone of asymmetric synthesis for forming carbon-carbon bonds while controlling the stereochemistry of newly formed chiral centers. The synthesis of this compound can be envisioned through an aldol reaction between a chiral propionate (B1217596) equivalent and benzaldehyde (B42025). The development of chiral templates for asymmetric aldol additions, such as oxadiazinones, has been a focus of research. illinoisstate.edu The stereochemical outcome of these reactions is often influenced by the stereogenic centers within the chiral template. illinoisstate.edu

Diastereoselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Established chiral auxiliaries, such as those derived from (-)-8-phenylmenthol (B56881), have been successfully used to control the diastereoselectivity of various reactions. researchgate.net The underlying principle is that the steric and electronic properties of the auxiliary create a facial bias, leading to the preferential formation of one diastereomer. For instance, the reaction of Grignard reagents with glyoxylate (B1226380) esters of 8-phenylmenthol has been shown to produce α-hydroxyesters with excellent levels of asymmetric induction (98.1–99.4%). researchgate.net While not directly applied to the target molecule in the provided search results, this methodology is a well-established strategy for setting the stereochemistry of α-hydroxy acids.

The development of new chiral auxiliaries is an active area of research aimed at improving diastereoselectivity, broadening substrate scope, and facilitating auxiliary removal. A new family of chiral auxiliaries based on a conformationally restricted version of (-)-8-phenylmenthol has been developed. researchgate.netnih.gov Both enantiomers of this new auxiliary are accessible through an inexpensive, multigram-scale synthesis. researchgate.netnih.gov Initial applications have demonstrated that this novel auxiliary provides comparable diastereoselectivity to the well-established (-)-8-phenylmenthol. researchgate.netnih.gov The utility of such new auxiliaries has been demonstrated in highly diastereoselective Grignard additions to corresponding pyruvic acid esters. researchgate.net

Chemoenzymatic and Biocatalytic Routes to this compound

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering high stereoselectivity under mild reaction conditions. nih.gov Enzymes, functioning as chiral catalysts, can facilitate the production of single-isomer chiral compounds, which is particularly crucial in the pharmaceutical industry. nih.govresearchgate.net

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst, typically an enzyme. Lipases are among the most utilized enzymes for this purpose due to their stability, broad substrate scope, and high enantioselectivity. researchgate.net

Studies have demonstrated the successful use of lipases for the kinetic resolution of precursors and analogues of the target compound. For instance, lipase (B570770) from Pseudomonas fluorescens, immobilized on modified silica (B1680970) nanoparticles, has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.gov Similarly, lipase PS from Pseudomonas cepacia is effective in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates, which are key intermediates in diltiazem (B1670644) synthesis. rsc.org In these reactions, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of acylating agent, such as vinyl acetate (B1210297) or isopropenyl acetate, and the solvent system are critical for optimizing both reaction efficiency and enantioselectivity. nih.govrsc.org

The table below summarizes findings from various enzyme-mediated kinetic resolution studies on related substrates.

| Enzyme | Substrate | Acylating Agent | Solvent | Key Finding |

| Pseudomonas fluorescens lipase | Racemic 3-hydroxy-3-phenylpropanonitrile | Vinyl Acetate | Hexane (B92381) with [BMIM]Cl | Achieved 97.4% process efficiency and 79.5% enantiomeric excess (ee%). nih.gov |

| Pseudomonas cepacia lipase (Lipase PS) | Racemic methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates | Isopropenyl Acetate | Organic Solvents | Successful resolution; enzyme immobilization on Celite or Chromosorb enhanced activity. rsc.org |

| Porcine pancreas lipase (PPL) | Racemic (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | - (Hydrolysis) | Phosphate Buffer (pH 7.5) | Optimal conditions for enzymatic preparation of the (S)-isomer were determined. researchgate.net |

| Candida antarctica lipase A (CAL-A) | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | Butyl butanoate | Neat | Effective enantioselective N-acylation for separating enantiomers. researchgate.net |

Beyond kinetic resolution, biocatalytic asymmetric transformations directly convert achiral substrates into chiral products, offering a more efficient route to the desired enantiomer. A key strategy involves the stereoselective reduction of a keto group in a precursor molecule to generate the required hydroxyl stereocenter. Ketoreductases (KREDs) are particularly well-suited for this purpose, exhibiting high enantioselectivity.

For example, the asymmetric reduction of β-keto esters is a common approach. Baker's yeast, which contains a variety of reductase enzymes, has been used for the stereospecific reduction of ethyl 3-oxo-3-phenylpropanoate to furnish (S)-ethyl 3-hydroxy-3-phenylpropanoate. researchgate.net This biocatalytic step establishes one of the key chiral centers found in the target molecule's structural analogues. Multi-enzymatic cascade reactions are also being developed to improve efficiency and push reaction equilibria toward the desired product. semanticscholar.org These biocatalytic methods provide a direct pathway to chiral β-hydroxy acids and their esters, which are valuable intermediates. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This philosophy is increasingly integrated into synthetic strategies for complex molecules like this compound.

A key principle of green chemistry is the minimization of waste, and solvents are a major contributor to the waste stream in chemical processes. Research into biocatalytic routes often explores the use of greener solvents or solvent-free systems. acs.org In the lipase-catalyzed resolution of 3-hydroxy-3-phenylpropanonitrile, for example, hexane was used as a non-aqueous medium. nih.gov The addition of ionic liquids, such as [BMIM]Cl, was shown to stabilize the enzyme and enhance process efficiency, demonstrating a strategy to optimize reactions in reduced-solvent conditions. nih.gov The ideal scenario is a solvent-free reaction, which, if feasible, significantly reduces environmental impact and simplifies product purification. acs.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A higher atom economy signifies a greener process with less waste generated. jocpr.com The Environmental Factor (E-Factor) provides a complementary metric, defined as the total mass of waste produced per unit mass of product. A lower E-Factor indicates a more environmentally friendly process.

Green synthetic routes aim for high atom economy and low E-factors. For instance, addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the product. primescholars.com The table below presents green metrics for a model eco-friendly synthesis, illustrating the targets for an ideal process. rsc.org

| Metric | Value (Example 1) | Value (Example 2) | Ideal Value | Significance |

| Atom Economy (AE) | 95.34% | 96.21% | 100% | High efficiency in converting reactants to product. rsc.org |

| E-Factor | 0.14 | 0.07 | 0 | Minimal waste generation per unit of product. rsc.org |

| Process Mass Intensity (PMI) | 1.16 | 1.08 | 1 | Low total mass input (reactants, solvents, etc.) relative to product mass. rsc.org |

| Reaction Mass Efficiency (RME) | 87.46% | 92.67% | 100% | High percentage of reactant mass ending up in the product. rsc.org |

These metrics highlight the eco-friendliness of a synthesis, guiding chemists toward more sustainable and efficient methodologies. rsc.org

The ultimate goal of green chemistry is to utilize renewable feedstocks for chemical production. kit.edu Biomass, including carbohydrates, lignin, and fatty acids, represents a vast and attractive source of starting materials. kit.edu For instance, 3-hydroxypropanoic acid, a related platform chemical, can be synthesized from renewable resources through biological and catalytic routes. rsc.orgrsc.org Lignin is a major renewable source for aromatic compounds, which could potentially serve as a starting point for the phenyl group in the target molecule. kit.edu

Enzymes themselves are considered sustainable catalysts. They are derived from renewable sources, are biodegradable, and operate under mild conditions of temperature and pressure, thereby reducing energy consumption. The immobilization of enzymes, as seen with lipase on silica nanoparticles, not only enhances their stability but also allows for their recovery and reuse, further improving the sustainability of the process. nih.govrsc.org

Derivatization and Functional Group Interconversion Strategies for 2s,3s 3 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Esterification and Amidation Reactions: Control of Stereochemistry at Neighboring Carbons

The carboxylic acid functionality of (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid is amenable to standard esterification and amidation reactions.

Esterification would typically involve reaction with an alcohol under acidic conditions (e.g., Fischer esterification using a strong acid catalyst like sulfuric acid) or through activation of the carboxylic acid. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods generally proceed under mild conditions, which are crucial for preserving the stereochemical integrity of the two chiral centers at C2 and C3. Without specific literature, it is presumed that these standard conditions would not lead to epimerization.

Amidation would proceed similarly, by reacting an activated form of the carboxylic acid with a primary or secondary amine. The use of peptide coupling reagents is a common strategy to ensure high yields and prevent side reactions.

Control of stereochemistry at the neighboring carbons (C2 and C3) during these reactions is expected to be maintained under standard, mild conditions. Harsh acidic or basic conditions, or high temperatures, could potentially lead to dehydration to form an α,β-unsaturated acid, which would result in the loss of the C3 stereocenter. However, no specific studies on such transformations for this molecule have been found.

Oxidation and Reduction Chemistry at the Hydroxyl Functionality

The secondary hydroxyl group at the C3 position is a key site for oxidation and reduction reactions.

Oxidation of the secondary alcohol would yield the corresponding β-keto acid, (2S)-2-methyl-3-oxo-3-phenylpropanoic acid. A variety of oxidizing agents could theoretically be employed, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern reagents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol. A critical consideration would be the stability of the resulting β-keto acid, as such compounds are prone to decarboxylation upon heating.

Reduction chemistry at the hydroxyl functionality is less straightforward. The hydroxyl group itself is not typically reduced further. However, if the hydroxyl group were first oxidized to a ketone, this ketone could then be stereoselectively reduced back to a hydroxyl group. This two-step process could potentially be used to invert the stereochemistry at C3, although no such studies have been reported for this specific compound. Diastereoselective reductions of β-keto esters are well-established, often using chelating agents and hydride sources to control the facial selectivity of the hydride attack.

Halogenation and Related Substitution Reactions

The hydroxyl group can be converted into a good leaving group and subsequently substituted by a halogen.

Halogenation can be achieved using various reagents. For instance, thionyl chloride (SOCl₂) could be used to replace the hydroxyl group with a chlorine atom, and phosphorus tribromide (PBr₃) could be used for bromination. These reactions often proceed via an Sₙ2 mechanism, which would result in an inversion of the stereochemistry at the C3 center, yielding a (3R) configuration.

Alternatively, the hydroxyl group could first be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be displaced by halide ions (e.g., from sodium chloride or sodium bromide) in an Sₙ2 reaction, again leading to inversion of stereochemistry at C3. No specific examples of these reactions have been documented for this compound.

Regio- and Stereoselective Functionalization Approaches

Regio- and stereoselective functionalization would involve differentiating the reactivity of the carboxylic acid and the hydroxyl group.

Regioselective reactions would typically require the use of protecting groups. For example, to perform reactions exclusively at the hydroxyl group, the carboxylic acid could be protected as an ester (e.g., a methyl or benzyl (B1604629) ester). Conversely, to react selectively at the carboxylic acid, the hydroxyl group could be protected, for instance, as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). After the desired transformation, the protecting group would be removed.

Stereoselective approaches beyond those mentioned (e.g., stereospecific substitution) are difficult to propose without experimental data. One could envision diastereoselective reactions on derivatives of this molecule, where the existing stereocenters at C2 and C3 direct the stereochemical outcome of a reaction at another site. However, the absence of literature on such derivatization precludes any detailed discussion.

Application of 2s,3s 3 Hydroxy 2 Methyl 3 Phenylpropanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Asymmetric Synthesis of Natural Products

Specific Natural Product Families Incorporating the 2-Methyl-3-phenylpropanoic Acid Skeleton

No specific natural product families have been identified in the literature that are synthesized using (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid as a starting material.

Strategic Incorporation into Retrosynthetic Pathways

There are no available retrosynthetic analyses of complex natural products that explicitly feature this compound as a key chiral building block.

Role in the Construction of Advanced Organic Scaffolds

Synthesis of Chiral Heterocyclic Systems

Specific examples of the use of this compound to synthesize chiral heterocyclic systems could not be found.

Preparation of Complex Polyfunctionalized Molecules

Detailed research findings on the application of this specific acid in the preparation of complex polyfunctionalized molecules are not present in the available literature.

Stereoselective Formation of Quaternary Carbon Centers and Contiguous Stereogenic Centers

While the stereoselective synthesis of quaternary and contiguous stereogenic centers is a significant area of organic chemistry, no studies were found that specifically utilize this compound to achieve these structural motifs.

Mechanistic and Computational Studies Pertaining to 2s,3s 3 Hydroxy 2 Methyl 3 Phenylpropanoic Acid Synthesis and Reactivity

Theoretical Investigations of Reaction Pathways and Transition States

The synthesis of a specific stereoisomer such as (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid requires precise control over the formation of two adjacent chiral centers. Theoretical investigations are pivotal in mapping the potential energy surfaces of the reactions employed, such as the Mukaiyama aldol (B89426) reaction, to achieve this control. nih.govnd.edursc.org By identifying all relevant intermediates and transition states, chemists can understand why a particular reaction favors one stereochemical pathway over others.

For a typical aldol reaction leading to this compound, the key carbon-carbon bond-forming step can proceed through four possible transition states, leading to four potential stereoisomers. Computational methods, particularly density functional theory (DFT), are used to locate and characterize the geometry of these transition states. For example, in the reaction between a propionate-derived enolate and benzaldehyde (B42025), calculations would focus on the transition states leading to the syn and anti products.

Key geometric parameters analyzed in these transition states include:

The length of the forming carbon-carbon bond.

The dihedral angles that define the orientation of the reactants relative to each other (e.g., Felkin-Anh models). acs.org

The specific geometry of the transition state, which can be chair-like, boat-like, or acyclic, often influenced by the catalyst or solvent. bath.ac.uk

Studies on related aldol reactions have shown that the anti-diastereomer often arises from an antiperiplanar transition structure, while the syn-diastereomer can proceed through a synclinal transition structure. nih.gov The relative energies of these transition states, calculated with high accuracy, directly correlate to the predicted diastereomeric ratio of the product.

DFT and Ab Initio Calculations for Enantioselectivity and Diastereoselectivity Prediction

Predicting the stereochemical outcome of a reaction is a primary goal of computational chemistry in asymmetric synthesis. Density Functional Theory (DFT) and high-level ab initio methods are the workhorses for these predictions. The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical for obtaining accurate results that align with experimental observations. nih.govresearchgate.net

The diastereoselectivity and enantioselectivity of a reaction are determined by the energy differences (ΔΔG‡) between the competing diastereomeric and enantiomeric transition states. According to transition state theory, a small difference in activation energy can lead to a significant preference for one isomer.

For the synthesis of this compound, computational chemists would model the four key transition states:

TS-1: Leading to the (2S,3S) isomer.

TS-2: Leading to the (2R,3R) isomer.

TS-3: Leading to the (2S,3R) isomer.

TS-4: Leading to the (2R,3S) isomer.

By calculating the Gibbs free energy of activation for each pathway, the theoretical enantiomeric excess (ee) and diastereomeric ratio (dr) can be predicted.

Table 1: Illustrative DFT-Calculated Energy Data for Competing Transition States in a Hypothetical Asymmetric Aldol Reaction

| Transition State | Product Stereoisomer | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (%) |

|---|---|---|---|

| TS-1 | (2S,3S) - anti | 0.00 | 95.2 |

| TS-2 | (2R,3R) - anti | 0.25 | 3.5 |

| TS-3 | (2S,3R) - syn | 2.50 | 0.8 |

| TS-4 | (2R,3S) - syn | 2.80 | 0.5 |

Note: This table is a hypothetical representation to illustrate how computational data is used to predict stereochemical outcomes. The energy values are relative to the most stable transition state.

Elucidation of Catalyst-Substrate Interactions in Asymmetric Transformations

In catalyzed asymmetric reactions, the chiral catalyst is responsible for creating the energy difference between the competing transition states. Computational modeling is essential for visualizing and quantifying the intricate non-covalent interactions between the catalyst and the substrates within the transition state assembly. researchgate.net

These interactions can include:

Hydrogen Bonding: Often, a crucial directing force, where a hydrogen bond donor or acceptor on the catalyst interacts with the substrates to lock in a specific conformation. researchgate.netresearchgate.net

Steric Repulsion: Bulky groups on the catalyst can block one face of the substrate, forcing the reaction to occur on the other, less hindered face. nd.edu

Lewis Acid/Base Interactions: Chiral Lewis acids can coordinate to carbonyl groups, not only activating the substrate but also creating a rigid, chiral environment that dictates the facial selectivity. msu.edu

For instance, a proline-derived organocatalyst might form an enamine with the propionate (B1217596) equivalent. acs.org DFT calculations can model how the catalyst's carboxylic acid group then forms a hydrogen bond with the incoming benzaldehyde, creating a highly ordered, cyclic transition state (a Zimmerman-Traxler model) that leads to the desired (2S,3S) stereochemistry. bath.ac.uk

Kinetic and Thermodynamic Aspects of Stereoselective Syntheses

Most stereoselective reactions, including those used to synthesize β-hydroxy acids, are under kinetic control. This means the product ratio is determined by the relative rates of the competing reaction pathways, rather than the thermodynamic stability of the final products. chemrxiv.org The transition state with the lowest free energy of activation will be the one most easily overcome, leading to the major product.

Computational studies directly probe this kinetic regime by focusing on the energies of the transition states. The relationship between the calculated activation energy barrier (ΔG‡) and the rate constant (k) is given by the Eyring equation. By comparing the ΔG‡ values for the pathways leading to different stereoisomers, a direct prediction of the kinetically favored product can be made. mdpi.com

In some cases, a product might be formed under kinetic control but then equilibrate to a more stable thermodynamic product if the reaction conditions allow for reversibility. acs.org Computational analysis of the relative energies of the final products—the four stereoisomers of 3-Hydroxy-2-methyl-3-phenylpropanoic acid—can determine their thermodynamic stability. However, for most modern, highly selective aldol-type reactions, the conditions are set to ensure the reaction is irreversible, locking in the kinetically determined product ratio.

Advanced Analytical Methodologies for Purity and Stereochemical Control in Research Studies of 2s,3s 3 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (ee). This is crucial for verifying the stereochemical outcome of asymmetric syntheses or resolutions. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, resulting in different retention times for the two enantiomers. The choice of CSP is critical and is often determined empirically based on the structural features of the analyte. For carboxylic acids like (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective, particularly in normal-phase or polar organic modes.

Research Findings: While specific chromatograms for the complete separation of all four stereoisomers of 3-Hydroxy-2-methyl-3-phenylpropanoic acid are not readily available in the public domain, the general approach is well-established. The separation of the syn ((2S,3S) and (2R,3R)) and anti ((2S,3R) and (2R,3S)) diastereomers is typically achieved first on a non-chiral column, followed by the separation of the enantiomers of each diastereomer on a chiral column.

For effective separation by chiral GC, derivatization of the carboxylic acid and hydroxyl groups is usually necessary to increase volatility. Common derivatizing agents include diazomethane for esterification of the acid and silylating agents for the alcohol.

Below is a hypothetical, yet representative, data table illustrating the kind of results obtained from a chiral HPLC analysis for the determination of enantiomeric excess of the syn diastereomer.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination of syn-3-Hydroxy-2-methyl-3-phenylpropanoic Acid

| Parameter | Value |

|---|---|

| Chromatographic System | |

| Instrument | Agilent 1260 Infinity II HPLC |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Times | |

| (2R,3R)-enantiomer | 12.5 min |

| (2S,3S)-enantiomer | 14.2 min |

| Peak Areas | |

| Area of (2R,3R)-peak | 5,000 |

| Area of (2S,3S)-peak | 995,000 |

| Calculated Results |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture and for assigning the relative stereochemistry (syn or anti) of the diastereomers. The spatial arrangement of atoms in diastereomers is different, leading to distinct chemical shifts (δ) and coupling constants (J) in their NMR spectra.

For 3-Hydroxy-2-methyl-3-phenylpropanoic acid, the key protons for analysis are H2 (on the carbon bearing the methyl group) and H3 (on the carbon bearing the hydroxyl and phenyl groups). The coupling constant between these two protons, ³J(H2,H3), is particularly informative. According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. In the anti diastereomer, a larger coupling constant is generally expected due to a more staggered conformation where the protons are often anti-periplanar. Conversely, the syn diastereomer typically exhibits a smaller coupling constant.

Research Findings: While a specific NMR analysis detailing the diastereomeric ratio of 3-Hydroxy-2-methyl-3-phenylpropanoic acid is not prominently published, data from the closely related compound, 2-methyl-3-phenylpropanoic acid (which lacks the hydroxyl group), provides a basis for comparison of the chemical shifts of the protons and carbons near the stereocenter. The presence of the hydroxyl group in the target compound will influence the chemical shifts of adjacent protons and carbons.

The diastereomeric ratio can be determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum. For example, the methyl doublets or the H2/H3 signals for the syn and anti isomers may be sufficiently resolved to allow for accurate integration.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Stereoisomers of 2-methyl-3-phenylpropanoic acid (in CDCl₃)

| Atom | Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Cα-H | 2.77 (sextet-like) |

| Cβ-H₂ | 3.08 (dd, J = 13.3, 6.3 Hz), 2.68 (dd, J = 13.4, 8.0 Hz) |

| Cα-CH₃ | 1.18 (d, J = 6.9 Hz) |

| Phenyl-H | 7.20-7.30 (m) |

| COOH | 11.14 (br s) |

| ¹³C NMR | |

| COOH | 182.00 |

| Phenyl-C (ipso) | 139.10 |

| Phenyl-C | 129.09, 128.51, 126.52 |

| Cα | 41.24 |

| Cβ | 39.39 |

Note: This data is for the analogous compound 2-methyl-3-phenylpropanoic acid and serves as a reference. The chemical shifts for 3-Hydroxy-2-methyl-3-phenylpropanoic acid will differ due to the presence of the hydroxyl group.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the absolute configuration of a chiral molecule. These methods measure the differential interaction of left and right circularly polarized light with the sample.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the stereochemistry of the molecule and its chromophores. ORD, on the other hand, measures the variation of optical rotation with wavelength. The combination of these techniques can be a powerful tool for assigning the absolute configuration of a molecule, often by comparing the experimental spectra with those of compounds with known stereochemistry or with spectra predicted by quantum chemical calculations. hmdb.ca

Research Findings: For this compound, the key chromophore is the phenyl group, which absorbs in the UV region. The interaction of this chromophore with the chiral centers will give rise to characteristic CD and ORD spectra. The sign of the Cotton effect associated with the phenyl group's electronic transitions can often be correlated with the absolute configuration at the adjacent stereocenter.

For α-hydroxy and β-hydroxy carboxylic acids, empirical rules, such as the lactone sector rule (after conversion to a lactone), can sometimes be applied to predict the sign of the Cotton effect. However, for more complex molecules, comparison with structurally related compounds of known absolute configuration is a more reliable approach. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TDDFT) have also become a valuable tool for assigning absolute configuration. hmdb.ca

Table 3: General Principles of CD/ORD for Absolute Configuration Assignment

| Technique | Principle | Application to this compound |

|---|---|---|

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. | The sign and magnitude of the Cotton effects associated with the phenyl chromophore's π→π* transitions can be correlated to the absolute configuration at C2 and C3. A positive Cotton effect in a specific region might be indicative of the (2S,3S) configuration, while the enantiomer would show a mirror-image spectrum. |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | The shape of the ORD curve, particularly in the region of the chromophore's absorption (anomalous dispersion), provides information about the absolute stereochemistry. The sign of the first extremum of the Cotton effect in the ORD curve is related to the sign of the Cotton effect in the CD spectrum. |

Future Directions and Emerging Research Avenues for 2s,3s 3 Hydroxy 2 Methyl 3 Phenylpropanoic Acid in Synthetic Organic Chemistry

Development of Novel and More Efficient Asymmetric Synthetic Strategies

The precise stereochemical control of the two adjacent chiral centers in (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid is paramount. The primary route to this syn-aldol product involves the asymmetric aldol (B89426) reaction. Future research is focused on developing more efficient, selective, and sustainable methods beyond traditional approaches.

Organocatalysis: A significant emerging area is the use of small organic molecules as catalysts. Proline and its derivatives have been shown to catalyze asymmetric aldol reactions, offering a metal-free alternative. nih.govresearchgate.net Recent advances in organocatalysis, such as the development of highly active imidodiphosphorimidate (IDPi) catalysts, have enabled confinement-controlled Mukaiyama aldol reactions of propionaldehyde (B47417) enolsilanes, providing access to either syn- or anti-aldol products with exceptional selectivity. acs.orgnih.gov Adapting these catalyst systems specifically for the synthesis of this compound is a promising avenue for more sustainable and scalable production.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective approach. Enzymes such as aldolases can catalyze the formation of C-C bonds with high stereocontrol. Chemoenzymatic strategies, which combine enzymatic resolutions with chemical synthesis steps, are also being explored. For instance, lipases can be used for the kinetic resolution of racemic β-hydroxy esters, providing access to enantiomerically pure compounds that can be further elaborated. researchgate.net The discovery or engineering of novel enzymes with high specificity for the required substrates could revolutionize the synthesis of this chiral building block.

| Synthetic Strategy | Catalyst/Auxiliary | Key Features | Typical Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Advantages | Challenges |

| Evans Aldol Reaction | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Boron enolate, Zimmerman-Traxler transition state | >98:2 | >99% | High stereoselectivity, reliable, well-established. wikipedia.orgyoutube.com | Stoichiometric auxiliary, multi-step process. |

| Organocatalysis | Proline derivatives, IDPi catalysts | Metal-free, biomimetic approach, reaction in confined chiral pockets. nih.govacs.org | Up to 97.5:2.5 | Up to 99% | Green, avoids toxic metals, potential for catalyst recycling. | Catalyst loading can be high, reaction times may be long. |

| Enzymatic Synthesis | Aldolases, Lipases (for resolution) | High specificity, mild reaction conditions. researchgate.net | N/A (highly selective) | >99% | Environmentally benign, high enantiopurity. | Substrate scope can be limited, enzyme stability and cost. |

Exploration of New Derivatization Pathways and Reactivity Patterns

The hydroxyl and carboxylic acid moieties of this compound are ripe for chemical modification, allowing for the creation of a diverse range of derivatives. Research is moving beyond simple esterification and amidation to explore more complex transformations that unlock novel molecular scaffolds.

One emerging pathway is the synthesis of strained ring systems. For example, the 1,3-diol motif, accessible after reduction of the carboxylic acid, is a direct precursor for the synthesis of substituted oxetanes . acs.orgmagtech.com.cnbeilstein-journals.orgacs.org These four-membered ethers are increasingly recognized as valuable pharmacophores in medicinal chemistry due to their ability to improve physicochemical properties like solubility and metabolic stability. magtech.com.cn Intramolecular Williamson etherification is a common method for their construction. acs.org

Another innovative derivatization involves leveraging the aldol adduct in tandem reactions. A stereoselective aldol reaction followed by a Curtius rearrangement can directly yield optically active 4,5-disubstituted oxazolidin-2-ones . nih.gov This sequence transforms the carboxylic acid functionality into an amine surrogate via an acyl azide (B81097) intermediate, which then cyclizes intramolecularly with the adjacent hydroxyl group. This provides a rapid and efficient entry into valuable chiral heterocycles that are themselves important building blocks and structural motifs in bioactive compounds. researchgate.net

| Reaction Type | Reagents | Product Class | Significance |

| Intramolecular Etherification | 1. Reduction (e.g., LiAlH₄) 2. Activation (e.g., TsCl) 3. Base (e.g., NaH) | Oxetanes | Access to strained heterocycles with desirable medicinal chemistry properties. acs.orgmagtech.com.cn |

| Aldol-Curtius Sequence | 1. Aldol reaction 2. Azide transfer reagent (e.g., DPPA) 3. Heat | Oxazolidin-2-ones | Efficient synthesis of key chiral heterocyclic scaffolds from the aldol product. nih.gov |

| Lactonization | Acid or base catalysis | β-Lactones | Formation of four-membered lactone rings, precursors to other functional groups. |

| β-Lactam Synthesis | Mitsunobu conditions (e.g., DEAD, PPh₃) with a nitrogen nucleophile | β-Lactams | Access to the core structure of beta-lactam antibiotics and related compounds. |

Expanding its Utility as a Versatile Chiral Synthon for Undiscovered Molecular Architectures

As a chiral pool starting material, this compound provides a scaffold with defined stereochemistry, which is invaluable for the total synthesis of complex natural products and novel pharmaceuticals. chemrxiv.orgblogspot.comresearchgate.net

The most prominent application of this structural motif is in the synthesis of the C-13 side chain of Paclitaxel (Taxol®) and its analogues like Docetaxel (Taxotere®). researchgate.netacs.orgnih.govresearchgate.net This side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for the potent anticancer activity of the drug. The (2S,3S) stereochemistry of the hydroxy acid precursor directly translates to the required (2R,3S) configuration of the final amino acid side chain after introduction of the amino group. Efficient and stereoselective synthesis of this side chain is a critical aspect of the semi-synthesis of Paclitaxel from naturally occurring precursors like baccatin (B15129273) III. google.com

Beyond this well-established application, researchers are exploring its use in the synthesis of other complex targets. Its rigid stereochemical framework makes it an ideal starting point for creating fragments of polyketide natural products or for constructing peptide mimics. The ability to selectively manipulate the hydroxyl and carboxyl groups allows for chain extension and cyclization reactions, opening pathways to diverse macrocyclic and heterocyclic architectures that are yet to be discovered or fully investigated for their biological potential. nih.govunimelb.edu.auresearchgate.net

| Target Molecule/Class | Biological Significance | Role of this compound |

| Paclitaxel (Taxol®) Side Chain | Potent anticancer agent; microtubule stabilizer. nih.gov | Key chiral precursor for the C-13 N-benzoyl-(2R,3S)-3-phenylisoserine side chain. researchgate.netacs.org |

| Polyketide Natural Products | Diverse bioactivities (antibiotic, antifungal, anticancer). | Provides a stereodefined propionate (B1217596) building block for iterative synthesis. acs.org |

| Novel Heterocycles | Scaffolds for drug discovery. | Serves as a precursor for chiral oxetanes, oxazolidinones, and β-lactams. acs.orgnih.gov |

| Peptidomimetics | Enzyme inhibitors, therapeutic agents. | Acts as a constrained dipeptide isostere. |

Integration with Flow Chemistry and Automated Synthesis Techniques for Scalable Production

Translating complex asymmetric syntheses from the lab bench to industrial scale presents significant challenges, including safety, reproducibility, and efficiency. Continuous flow chemistry and automated synthesis platforms are emerging as powerful tools to overcome these hurdles.

Flow Chemistry: Performing aldol reactions in continuous flow reactors offers numerous advantages over traditional batch processing. tandfonline.com These include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety when dealing with highly reactive intermediates like enolates. kyushu-u.ac.jp For the synthesis of this compound, a flow setup could involve pumping a solution of the N-propionyl oxazolidinone and a base through a cooled microreactor, where it forms the enolate, before merging with a stream of benzaldehyde (B42025) to undergo the aldol reaction. researchgate.net A key area of development is the use of immobilized catalysts , such as polymer-supported proline derivatives, in packed-bed reactors. researchgate.net This approach facilitates catalyst recycling, simplifies product purification, and allows for continuous, uninterrupted production. kyushu-u.ac.jpmit.edu

Automated Synthesis: The optimization of complex multi-parameter reactions like the asymmetric aldol reaction can be a time- and resource-intensive process. Automated synthesis platforms, which integrate robotic liquid handlers with analytical tools and machine learning algorithms, are set to accelerate this process dramatically. researchgate.netnih.gov Such systems can perform numerous experiments in parallel, exploring a wide range of catalysts, solvents, temperatures, and stoichiometric ratios. chemrxiv.orgresearchgate.netrsc.org The platform can use real-time data from techniques like HPLC to feed into an optimization algorithm, which then intelligently designs the next set of experiments to rapidly identify the optimal conditions for yield and stereoselectivity. nih.gov This data-driven approach minimizes human intervention and can uncover highly efficient synthetic routes that might be missed through traditional, one-variable-at-a-time optimization.

| Parameter | Flow Chemistry Approach | Automated Batch Synthesis Approach |

| Reaction Setup | Packed-bed or microfluidic reactor with immobilized catalyst. researchgate.netresearchgate.net | Multi-well plates or parallel reactors on a robotic platform. researchgate.net |

| Key Advantage | Scalability, safety, enhanced heat/mass transfer, catalyst recyclability. tandfonline.com | High-throughput screening, rapid reaction optimization. researchgate.net |

| Control Variables | Flow rate, residence time, temperature, pressure. | Reagent stoichiometry, catalyst loading, temperature, mixing speed. |

| Optimization Strategy | Design of Experiments (DoE) by varying flow parameters. | Machine learning algorithms (e.g., Bayesian optimization) using real-time analytical feedback. nih.gov |

| Future Goal | Fully continuous, multi-step synthesis from raw materials to final product. | Autonomous, self-optimizing platforms for novel reaction discovery. rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step strategies, including chiral pool synthesis or asymmetric catalysis to establish stereocenters. For example, the (2S,3S) configuration can be introduced via enzymatic reduction of ketone intermediates or using chiral auxiliaries. Key intermediates often include α-keto esters or β-hydroxy acids, with final purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Gold standard for absolute stereochemical assignment .

- NMR spectroscopy : NOESY/ROESY correlations to confirm spatial proximity of hydroxyl and methyl groups; NMR for carbon environment analysis.

- Circular Dichroism (CD) : To distinguish enantiomers by measuring optical activity .

Q. What strategies are recommended for enhancing the aqueous solubility of this compound in experimental settings?

- Methodological Answer :

- Salt formation : Convert to sodium or hydrochloride salts (e.g., dihydrochloride derivatives improve solubility, as seen in similar amino acid analogs) .

- Co-solvents : Use DMSO or cyclodextrin inclusion complexes to stabilize the compound in aqueous buffers.

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in synthetic batches of this compound?

- Methodological Answer :

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with polar organic mobile phases for high-resolution separation .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.

- Diastereomeric crystallization : Form salts with chiral amines (e.g., cinchonidine) to isolate the target enantiomer .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina to predict binding modes with enzymes or receptors.

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., GROMACS/AMBER) .

- QSAR modeling : Correlate structural features (e.g., hydroxyl group positioning) with bioactivity data from analogs .

Q. What analytical challenges arise when differentiating this compound from its regioisomers, and how can they be addressed?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (CHO, MW 180.205) to rule out isobaric interferences .

- Tandem MS/MS : Compare fragmentation patterns (e.g., loss of COOH vs. CH groups).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - couplings .

Q. How do researchers investigate the metabolic stability of this compound in in vitro models?

- Methodological Answer :

- Liver microsome assays : Incubate with NADPH and analyze via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation products).

- CYP450 inhibition studies : Use fluorogenic substrates to assess enzyme interactions.

- Plasma stability tests : Monitor degradation in human/animal plasma over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.